2-(2,4-Dichlorophenyl)pyrrolidine
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Overview
Description
“2-(2,4-Dichlorophenyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can be functionalized to obtain various derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The molecular formula of “2-(2,4-Dichlorophenyl)pyrrolidine” is C10H11Cl2N . The average mass is 216.107 Da, and the monoisotopic mass is 215.026855 Da .Scientific Research Applications
Pyrrolidine in Drug Discovery
- Scientific Field : Medicinal Chemistry .
- Application Summary : Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . It’s used to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase the three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pyrrolidine Derivatives in Pharmacology
- Scientific Field : Pharmacology .
- Application Summary : Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy and are a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Methods of Application : This review consolidates findings from various investigations encompassing a wide range of important activities exhibited by pyrrolidine derivatives .
- Results or Outcomes : Pyrrolidine derivatives have shown diverse biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Future Directions
Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . The exploration of pyrrolidine derivatives, especially during 2015–2023, has led to significant advancements . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
2-(2,4-dichlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZJESQSBXRJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20410187 |
Source
|
Record name | 2-(2,4-dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)pyrrolidine | |
CAS RN |
383127-69-3 |
Source
|
Record name | 2-(2,4-dichlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20410187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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